1-(2,4-Dimethylphenyl)imidazole

Description

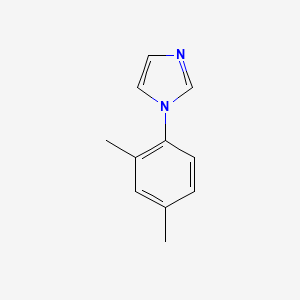

1-(2,4-Dimethylphenyl)imidazole is an aromatic heterocyclic compound featuring an imidazole ring substituted at the 1-position with a 2,4-dimethylphenyl group. The methyl groups on the phenyl ring confer electron-donating effects, modulating the electron density of the imidazole core, which is critical for its chemical reactivity and biological interactions.

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)imidazole |

InChI |

InChI=1S/C11H12N2/c1-9-3-4-11(10(2)7-9)13-6-5-12-8-13/h3-8H,1-2H3 |

InChI Key |

QHZMTARJNZPNHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CN=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The biological and physicochemical properties of imidazole derivatives are heavily influenced by substituents on both the phenyl and imidazole rings. Below is a comparative analysis of key compounds:

Table 1: Substituent Effects on Imidazole Derivatives

| Compound Name | Substituents on Phenyl Ring | Imidazole Substituents | Key Electronic Effects |

|---|---|---|---|

| 1-(2,4-Dimethylphenyl)imidazole | 2,4-dimethyl | None | Electron-donating (methyl groups) |

| α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8) | 2,4-dichloro | 1-hydroxyethyl | Electron-withdrawing (Cl atoms) |

| 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS N/A) | 2,4-dichloro | 2-ethanone | Strongly electron-withdrawing (ketone) |

| 1-(2,4-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol (CAS 793678-93-0) | 2,4-dimethyl | 2-thiol, 5-phenyl | Electron-donating (methyl) and polar (thiol) |

| Medetomidine (CAS 86347-14-0) | 2,3-dimethyl | 4-ethyl substitution | Electron-donating (methyl) and steric bulk |

- Electron-Donating vs. Chlorine atoms (e.g., α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol) reduce electron density, favoring interactions with electrophilic residues in enzymes or receptors .

- Thiol groups (e.g., CAS 793678-93-0) enhance metal-binding properties, relevant in chemosensors or enzyme inhibition .

Physicochemical Properties

Substituents significantly impact solubility, stability, and synthetic feasibility:

Toxicity and Stability

- Methyl vs. Chloro Substituents : Methyl groups generally reduce acute toxicity compared to chloro derivatives, which may form reactive metabolites (e.g., chlorinated epoxides) .

- Degradation Pathways : Hydroxyl-containing derivatives (e.g., CAS 24155-42-8) are prone to oxidation, necessitating stabilizers in formulations .

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically employs 2,4-dimethylphenyl bromide as the alkylating agent, imidazole, a base (e.g., NaOH), and a phase-transfer catalyst (e.g., PEG600) in dimethylformamide (DMF) at elevated temperatures. The mechanism involves deprotonation of imidazole by the base, followed by nucleophilic substitution at the aryl halide.

Critical parameters include:

-

Temperature : Optimal yields (92%) are achieved at 110–115°C.

-

Catalyst : PEG600 enhances solubility and reaction kinetics, reducing side reactions.

-

Solvent : DMF acts as both solvent and stabilizer for intermediates.

Table 1 summarizes optimized conditions from patent CN104860887A:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 110–115°C | 92 |

| Reaction Time | 4 hours | 92 |

| Solvent | DMF | 92 |

| Catalyst (PEG600) | 1.8 g | 92 |

Post-reaction purification via recrystallization with toluene ensures high purity (melting point: 132.5–133.8°C).

Cyclization of Ketones and Amines

A novel one-pot cyclization strategy, detailed in patent CN115626896A, enables imidazole ring formation from ketones and amines. For this compound, this method involves 2,4-dimethylacetophenone and ammonium salts under oxidative conditions.

Reaction Dynamics

The reaction utilizes NH₄I and K₂S₂O₈ in DMSO, which acts as both solvent and oxidant. Key steps include:

-

Iodide-mediated activation of the ketone.

-

Oxidative cyclization facilitated by peroxodisulfate.

-

Aromatic substitution to introduce the 2,4-dimethylphenyl group.

Optimized conditions (140°C, 1 hour) yield 77% product. Table 2 highlights parameter screening:

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature | 80–160°C | 140°C | 77 |

| Time | 20–120 min | 60 min | 77 |

| NH₄I:K₂S₂O₈ Ratio | 1:0.5–2:1 | 2:1 | 77 |

This method avoids pre-functionalized aryl halides but requires stringent control of oxidative conditions to prevent over-oxidation.

| Parameter | Value | Yield (%) |

|---|---|---|

| Reaction Time | 12–16 hours | 41–92 |

| Solvent | THF | 41–92 |

| Purification | Silica Gel Column | 41–92 |

Despite moderate yields, this method’s multi-step nature and reliance on air-sensitive reagents limit industrial applicability.

Comparative Analysis of Methodologies

Efficiency and Scalability

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-Dimethylphenyl)imidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of 2,4-dimethylphenyl-substituted precursors with imidazole-forming reagents. Key steps include:

- Nucleophilic substitution : Reacting 2,4-dimethylphenylamine with α-haloketones or aldehydes in acidic conditions to form imidazole intermediates.

- Cyclization : Using catalysts like NHOAc or ZnCl under reflux (120–150°C) in solvents such as toluene or DMF .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (6–24 hrs) to improve yield (>80%) and purity. Monitoring via TLC or HPLC ensures intermediate stability .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- IR Spectroscopy : Identify N–H stretching (3400–3100 cm) and aromatic C=C/C=N vibrations (1650–1400 cm) .

- NMR : H NMR signals for imidazole protons (δ 7.1–8.1 ppm) and methyl groups (δ 2.2–2.3 ppm) confirm substitution patterns .

- X-ray Crystallography : Resolve dihedral angles between the imidazole ring and aryl substituents (e.g., 35.78° for related derivatives) to confirm non-planar conformations .

Q. How do substituent variations (e.g., electron-withdrawing/donating groups) impact the biological activity of this compound derivatives?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs with substituents like –Cl, –OCH, or –CF and evaluate bioactivity. For example:

- Antifungal activity : 2,4-Dichlorophenyl analogs (e.g., α-(2,4-Dichlorophenyl)-imidazole-ethanol) show enhanced efficacy against Candida spp. due to increased lipophilicity .

- Anticancer potential : Fluorophenyl-substituted imidazoles exhibit improved binding to kinase targets (IC < 1 µM) via π–π stacking .

- Computational Modeling : Perform DFT calculations to correlate substituent Hammett constants (σ) with bioactivity trends .

Q. How can researchers resolve contradictions in reported biological data for imidazole derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., CLSI guidelines for antifungal testing) to control for variability in MIC values .

- Structural Validation : Confirm compound purity (>95% via HPLC) and stereochemistry (via X-ray) to rule out impurities as confounding factors .

- Mechanistic Studies : Use knock-out microbial strains or siRNA silencing to isolate target pathways (e.g., CYP51 inhibition in fungi) .

Case Study : Discrepancies in antifungal activity of 2,4-dimethylphenyl vs. dichlorophenyl analogs were resolved by standardizing inoculum size and culture media pH .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 or human kinases). Prioritize poses with ΔG < −7 kcal/mol .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand–target complexes (RMSD < 2 Å indicates stable binding) .

- ADMET Prediction : Employ SwissADME to predict bioavailability (TPSA < 140 Ų) and CYP450 metabolism liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.